molecular formula C5H10N2S2 B14734726 N~1~,N~3~-Dimethylpropanebis(thioamide) CAS No. 10394-26-0

N~1~,N~3~-Dimethylpropanebis(thioamide)

Cat. No.: B14734726
CAS No.: 10394-26-0
M. Wt: 162.3 g/mol
InChI Key: QSDWXAYXFKCCFQ-UHFFFAOYSA-N
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Description

Bis(methylthiocarbamoyl)methane is an organic compound that belongs to the class of dithioethers It is characterized by the presence of two methylthiocarbamoyl groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylthiocarbamoyl)methane typically involves the reaction of methylthiocarbamoyl chloride with a suitable methylene donor under controlled conditions. One common method is the reaction of methylthiocarbamoyl chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of bis(methylthiocarbamoyl)methane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(methylthiocarbamoyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols.

    Substitution: The methylthiocarbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis(methylthiocarbamoyl)methane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of bis(methylthiocarbamoyl)methane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Bis(methylthio)methane: A similar compound with two methylthio groups instead of methylthiocarbamoyl groups.

    Bis(indolyl)methane: Another related compound with indolyl groups attached to the central methane carbon.

Uniqueness

Bis(methylthiocarbamoyl)methane is unique due to the presence of the methylthiocarbamoyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

10394-26-0

Molecular Formula

C5H10N2S2

Molecular Weight

162.3 g/mol

IUPAC Name

N,N'-dimethylpropanedithioamide

InChI

InChI=1S/C5H10N2S2/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9)

InChI Key

QSDWXAYXFKCCFQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)CC(=S)NC

Origin of Product

United States

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